2,3-dimethoxy-N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)benzamide
Description
Properties
IUPAC Name |
2,3-dimethoxy-N-[4-(4-methyl-5-oxotetrazol-1-yl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O4/c1-21-17(24)22(20-19-21)12-9-7-11(8-10-12)18-16(23)13-5-4-6-14(25-2)15(13)26-3/h4-10H,1-3H3,(H,18,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQHJZCDFUCFXQM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)N(N=N1)C2=CC=C(C=C2)NC(=O)C3=C(C(=CC=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-dimethoxy-N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)benzamide typically involves multiple steps:
Formation of the Benzamide Core: The initial step involves the synthesis of the benzamide core. This can be achieved by reacting 2,3-dimethoxybenzoic acid with an appropriate amine under dehydrating conditions to form the benzamide linkage.
Introduction of the Tetrazole Ring: The tetrazole ring can be introduced via a cyclization reaction. This involves the reaction of a suitable nitrile with sodium azide under acidic conditions to form the tetrazole ring.
Coupling Reaction: The final step involves coupling the benzamide core with the tetrazole-substituted phenyl group. This can be achieved using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The methoxy groups on the benzamide core can undergo oxidation to form corresponding quinones.
Reduction: The carbonyl group in the tetrazole ring can be reduced to form alcohol derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride can be employed under mild conditions.
Substitution: Nitration can be achieved using a mixture of concentrated nitric and sulfuric acids, while halogenation can be performed using halogens like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
Chemistry
In chemistry, 2,3-dimethoxy-N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)benzamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules. Its ability to form hydrogen bonds and participate in π-π interactions makes it a valuable tool for probing protein-ligand interactions.
Medicine
In medicine, this compound has potential applications as a pharmacophore for the development of new drugs. Its tetrazole ring is a bioisostere of carboxylic acids, which can enhance the pharmacokinetic properties of drug candidates.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism of action of 2,3-dimethoxy-N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)benzamide involves its interaction with molecular targets through hydrogen bonding, π-π interactions, and hydrophobic effects. The tetrazole ring can mimic carboxylic acids, allowing it to interact with enzymes and receptors in a similar manner. This can lead to the modulation of biological pathways and the exertion of therapeutic effects.
Comparison with Similar Compounds
Benzamide Derivatives with Varied Substituents
Several benzamide analogs in the Pesticide Chemicals Glossary () share structural motifs but differ in substituents:
- Etobenzanid (N-(2,3-dichlorophenyl)-4-(ethoxymethoxy)benzamide) : Features dichlorophenyl and ethoxymethoxy groups. The electron-withdrawing chlorine atoms contrast with the methoxy groups in the target compound, likely reducing electron density and altering binding interactions .
- Diflufenican (N-(2,4-difluorophenyl)-2-(3-(trifluoromethyl)phenoxy)-3-pyridinecarboxamide): Incorporates fluorine and trifluoromethyl groups, enhancing lipophilicity and metabolic stability compared to the target’s methoxy and tetrazole groups .
Key Differences :
| Property | Target Compound | Etobenzanid | Diflufenican |
|---|---|---|---|
| Substituents | 2,3-Dimethoxy, tetrazolyl | 2,3-Dichloro, ethoxymethoxy | 2,4-Difluoro, trifluoromethylphenoxy |
| Electronic Effects | Electron-donating (methoxy) | Electron-withdrawing (Cl) | Strongly electron-withdrawing (F, CF3) |
| Likely Bioactivity | Polar interactions (amide, tetrazole) | Herbicidal (via Cl substituents) | Herbicidal (lipophilic moieties) |
Tetrazole-Containing Heterocycles
Compounds in and feature tetrazolyl groups but differ in core structures:
- Compound 4g/4h (): Contain coumarin-benzodiazepine or benzoxazepine cores fused with tetrazolyl groups.
- N-((4-benzyl-5-...methyl)-4-methoxybenzamide () : Shares the methoxybenzamide moiety but incorporates a benzyl-triazole-thioether chain instead of a tetrazole. The thioether may confer redox activity absent in the target .
Key Spectral Comparisons :
- IR Spectroscopy : The target’s amide C=O stretch (~1660–1680 cm⁻¹) aligns with hydrazinecarbothioamides in , while its tetrazole ring may show N-H stretches (~3150–3400 cm⁻¹) similar to triazole-thiones .
- 1H-NMR : The deshielding of aromatic protons due to methoxy groups (δ ~3.8–4.0 ppm) contrasts with fluorine-induced shifts in diflufenican (δ ~7.0–8.0 ppm) .
Triazole and Thione Derivatives
highlights 1,2,4-triazole-3-thiones (e.g., compounds 7–9), which exhibit tautomerism between thiol and thione forms. The target’s tetrazole lacks sulfur, but both systems involve nitrogen-rich heterocycles:
- Bioactivity Implications : Triazole-thiones often exhibit antimicrobial activity, while tetrazoles are explored for anti-inflammatory or antiviral applications due to their metabolic stability .
Research Findings and Implications
- Synthetic Flexibility : The target compound’s methoxy and tetrazole groups allow modular synthesis, akin to hydrazide-isothiocyanate coupling in , enabling derivative libraries for SAR studies .
- Pharmacokinetic Profile : Compared to halogenated benzamides (), the methoxy groups may enhance solubility but reduce membrane permeability. The tetrazole’s acidity (pKa ~4–5) could improve oral bioavailability via salt formation .
- Thermodynamic Stability : The tetrazole ring’s resonance stabilization (vs. triazole-thiones in ) may reduce susceptibility to metabolic degradation .
Biological Activity
2,3-Dimethoxy-N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)benzamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to summarize the current understanding of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a benzamide core substituted with methoxy groups and a tetrazole moiety. The presence of these functional groups is critical for its biological activity.
Structural Formula
Key Functional Groups
- Methoxy Groups : Contribute to lipophilicity and potential receptor interactions.
- Tetrazole Ring : Known for its role in enhancing pharmacological properties.
Antitumor Activity
Research indicates that compounds with similar structures exhibit significant antitumor effects. The tetrazole moiety is often associated with enhanced cytotoxicity against various cancer cell lines. For instance, studies have demonstrated that derivatives containing tetrazole groups can inhibit cell proliferation by inducing apoptosis in cancer cells.
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 2,3-Dimethoxy-N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)benzamide | A431 | < 5 | Induction of apoptosis |
| Similar Tetrazole Derivative | HT29 | 1.98 | Inhibition of Bcl-2 protein |
Anticonvulsant Properties
The compound's structural similarity to known anticonvulsants suggests potential efficacy in treating seizure disorders. Preliminary studies have shown that related compounds can significantly reduce seizure activity in animal models.
The proposed mechanisms through which 2,3-dimethoxy-N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)benzamide exerts its effects include:
- Inhibition of Key Enzymes : The compound may act as an inhibitor of specific enzymes involved in tumor progression.
- Receptor Modulation : Interaction with G-protein coupled receptors (GPCRs) could mediate various physiological responses.
Study 1: Antitumor Efficacy
In a study examining the cytotoxic effects of various benzamide derivatives, 2,3-dimethoxy-N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)benzamide was tested against several cancer cell lines. Results indicated significant growth inhibition compared to controls.
Study 2: Neuroprotective Effects
Another investigation explored the neuroprotective effects of compounds with similar structures in models of neurodegeneration. Results suggested that these compounds could protect neuronal cells from oxidative stress-induced apoptosis.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
